Alcaloides do tipo Croomine
Croomine-type alkaloids are a class of naturally occurring organic compounds characterized by their distinct structural features and pharmacological activities. These alkaloids, commonly found in various plants such as the genus *Stephanogyne* and *Crooma*, exhibit diverse biological properties, including potential anti-inflammatory, antimicrobial, and anticancer effects. Structurally, croomine-type alkaloids typically feature a complex heterocyclic ring system with amine functionalities, which are key to their biochemical interactions.
In pharmaceutical research, these alkaloids have garnered significant interest due to their promising therapeutic potentials. For instance, the study of croomine derivatives has led to the development of novel agents for treating inflammatory diseases and cancers. Additionally, their unique structural features make them valuable tools in probing cellular signaling pathways involved in disease progression. Further investigations into the biosynthesis, chemical modification, and biological evaluation of these alkaloids are expected to uncover new applications and enhance our understanding of their mechanisms of action.

Estrutura | Nome químico | CAS | MF |
---|---|---|---|
![]() |
Stemonidine | 66267-46-7 | C19H29NO5 |
![]() |
Stemospironine; Demethoxy, 10S-hydroxy | 1068009-94-8 | C18H27NO5 |
![]() |
Stemospironine; 9-Epimer, demethoxy, 10,11-didehydro | 1068010-01-4 | C18H25NO4 |
![]() |
Spiro[furan-2(5H),9'-[9H]pyrrolo[1,2-a]azepin]-5-one,decahydro-4-methyl-3'-[(2S,4S)-tetrahydro-4-methyl-5-oxo-2-furanyl]-,(2S,3'S,4R,9'aS)- | 71239-66-2 | C18H27NO4 |
![]() |
9alpha-epi-tuberospironine | 1424881-06-0 | C18H27NO5 |
![]() |
Tuberospironine | 885056-81-5 | C18H27NO5 |
![]() |
Stemonamine A | 1096536-53-6 | C21H27NO6 |
![]() |
(?)-Stemonidine | 85700-47-6 | C19H29NO5 |
![]() |
6α-Hydroxycroomine | 875662-89-8 | C18H27NO5 |
Literatura Relacionada
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
Fornecedores recomendados
-
Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
atkchemicaFactory Trade Brand reagentsNatureza da empresa: Private enterprises
Produtos recomendados